molecular formula C16H15F2N5O3 B11159242 N-(3,5-difluorophenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide

N-(3,5-difluorophenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide

Cat. No.: B11159242
M. Wt: 363.32 g/mol
InChI Key: KUPIDLVBVIGICH-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide is a synthetic organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-difluoroaniline and 1,3-dimethyluric acid.

    Coupling Reaction: The 3,5-difluoroaniline is coupled with a suitable acylating agent to form the intermediate amide.

    Cyclization: The intermediate undergoes cyclization to form the purine ring structure.

    Final Modification:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorophenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-difluorophenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)butanamide
  • N-(3,5-difluorophenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)pentanamide

Uniqueness

N-(3,5-difluorophenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide is unique due to its specific structural features, such as the presence of the 3,5-difluorophenyl group and the propanamide moiety

Properties

Molecular Formula

C16H15F2N5O3

Molecular Weight

363.32 g/mol

IUPAC Name

N-(3,5-difluorophenyl)-3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propanamide

InChI

InChI=1S/C16H15F2N5O3/c1-21-14-13(15(25)22(2)16(21)26)23(8-19-14)4-3-12(24)20-11-6-9(17)5-10(18)7-11/h5-8H,3-4H2,1-2H3,(H,20,24)

InChI Key

KUPIDLVBVIGICH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC(=O)NC3=CC(=CC(=C3)F)F

Origin of Product

United States

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